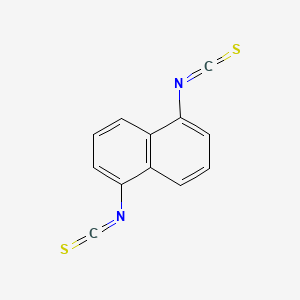
1,5-Diisothiocyanatonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diisothiocyanatonaphthalene is an organic compound characterized by the presence of two isothiocyanate groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Diisothiocyanatonaphthalene can be synthesized through the reaction of 1,5-diaminonaphthalene with thiophosgene. The reaction typically involves dissolving 1,5-diaminonaphthalene in an appropriate solvent, such as dichloromethane, and then adding thiophosgene dropwise under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Diisothiocyanatonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions with amines, alcohols, and thiols, forming corresponding thiourea, carbamate, and dithiocarbamate derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products:
Thiourea Derivatives: Formed through the reaction with amines.
Carbamate Derivatives: Formed through the reaction with alcohols.
Dithiocarbamate Derivatives: Formed through the reaction with thiols.
Applications De Recherche Scientifique
1,5-Diisothiocyanatonaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe for studying protein interactions and enzyme activities.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty polymers, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,5-Diisothiocyanatonaphthalene involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity allows the compound to modify the function of these biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,4-Diisothiocyanatonaphthalene: Similar structure but with isothiocyanate groups at different positions on the naphthalene ring.
1,5-Diisocyanatonaphthalene: Contains isocyanate groups instead of isothiocyanate groups, leading to different reactivity and applications.
Uniqueness: 1,5-Diisothiocyanatonaphthalene is unique due to the specific positioning of its isothiocyanate groups, which influences its reactivity and the types of derivatives it can form. This makes it a valuable compound for targeted chemical synthesis and specialized applications in various fields.
Propriétés
Numéro CAS |
73825-57-7 |
|---|---|
Formule moléculaire |
C12H6N2S2 |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
1,5-diisothiocyanatonaphthalene |
InChI |
InChI=1S/C12H6N2S2/c15-7-13-11-5-1-3-9-10(11)4-2-6-12(9)14-8-16/h1-6H |
Clé InChI |
GDZKOGLUMKYXSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2N=C=S)C(=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


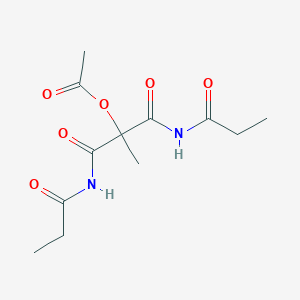
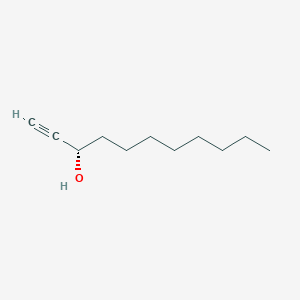

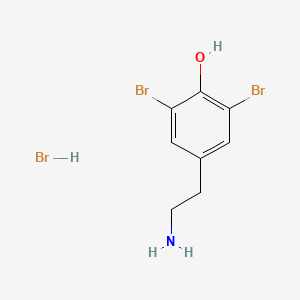
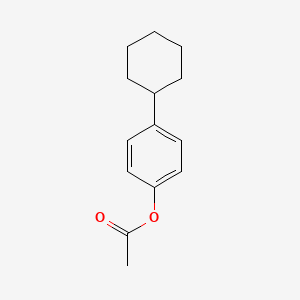
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
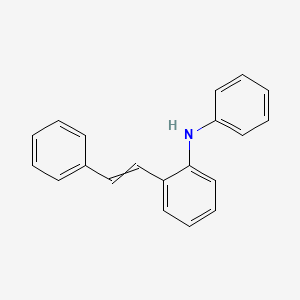
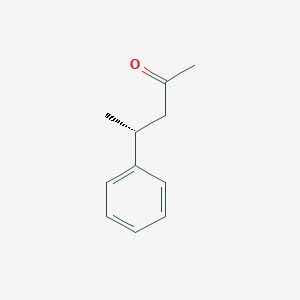
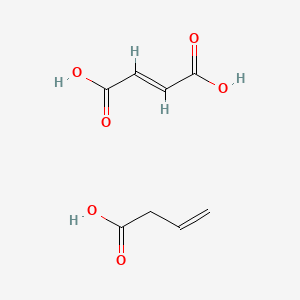
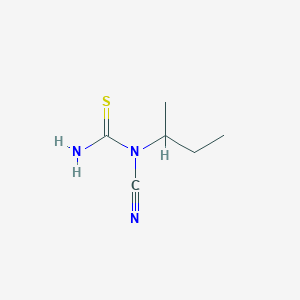
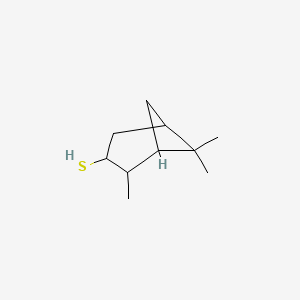

![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
acetate](/img/structure/B14462924.png)
